2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be necessary to refer to the relevant scientific literature.Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
The chemical synthesis of heterocyclic compounds, including those related to 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide, plays a significant role in medicinal chemistry due to their pharmacological activities. Heterocycles like benzofurans and isoxazoles are crucial for developing new therapeutic agents. Research by Khodot and Rakitin (2022) highlights the synthesis of functionally substituted 1,2-benzisoxazoles, showing the importance of these compounds in creating pharmacologically active molecules Khodot & Rakitin, 2022.
Antimicrobial and Anti-inflammatory Agents
Compounds derived from benzofuran and related heterocyclic frameworks have been investigated for their antimicrobial and anti-inflammatory properties. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives demonstrating significant anti-inflammatory and analgesic activities, indicating the potential of benzofuran derivatives in developing new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of novel compounds with enzyme inhibitory activities are crucial for therapeutic applications. Abbasi et al. (2019) explored the inhibitory potential of new sulfonamides against α-glucosidase and acetylcholinesterase, highlighting the relevance of benzodioxane and acetamide moieties in enzyme inhibition, which is pertinent to the study of compounds like 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Abbasi et al., 2019.
Mechanism of Action
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-21(22-14-5-6-17-18(10-14)26-8-7-25-17)12-15-11-20(28-23-15)19-9-13-3-1-2-4-16(13)27-19/h1-6,9-11H,7-8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTAKISIIGXDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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